Octadecanoic acid, 6-oxo-, methyl ester, also known as methyl 12-oxooctadecanoate or methyl 12-ketostearate, is a chemical compound with the molecular formula and a molecular weight of approximately 312.49 g/mol. This compound is classified as an ester derived from octadecanoic acid (commonly known as stearic acid) with a ketone functional group at the sixth carbon position. The compound is characterized by its solid state at room temperature and is typically stored in a freezer to maintain its stability and purity, which exceeds 98% in commercial preparations .
Research indicates that octadecanoic acid derivatives exhibit various biological activities. Methyl 12-oxooctadecanoate has been studied for its potential antibacterial properties, showing effectiveness against certain pathogens. Additionally, compounds derived from fatty acids, including this one, have been implicated in anti-inflammatory processes and may play a role in cellular signaling pathways due to their structural similarity to bioactive lipids .
The synthesis of octadecanoic acid, 6-oxo-, methyl ester can be accomplished through several methods:
Octadecanoic acid, 6-oxo-, methyl ester finds applications across various fields:
Studies on the interactions of octadecanoic acid, 6-oxo-, methyl ester with biological systems have highlighted its potential effects on microbial growth inhibition. Research has shown that this compound can disrupt bacterial cell membranes, leading to increased permeability and cell death. Further investigations are required to fully elucidate its mechanisms of action and potential therapeutic uses .
Several compounds are structurally similar to octadecanoic acid, 6-oxo-, methyl ester. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Octadecanoic acid | 57-11-4 | Saturated fatty acid, no ketone group |
| Methyl stearate | 112-61-8 | Ester of octadecanoic acid |
| Octadecanoic acid, 2-oxo-, methyl ester | 2380-18-9 | Ketone at second carbon position |
| Octadecanoic acid, 10-oxo-, methyl ester | 870-10-0 | Ketone at tenth carbon position |
| Methyl oleate | 112-62-9 | Unsaturated fatty acid derivative |
Octadecanoic acid, 6-oxo-, methyl ester is unique due to its specific positioning of the ketone group at the sixth carbon atom, which differentiates it from other related compounds like octadecanoic acid or methyl stearate. This unique structure may contribute to distinct biological activities and applications not shared by other similar fatty acids or their esters.
Traditional routes to methyl 6-oxostearate often involve sequential esterification and selective oxidation. A common pathway begins with the esterification of stearic acid using methanol in the presence of acid catalysts. For instance, ion exchange resin catalysts (e.g., Amberlyst) facilitate esterification at 65–67°C under reflux, achieving near-quantitative yields of methyl stearate. Subsequent oxidation at the C6 position historically employed strong oxidants like nitric acid.
In one documented method, stearic acid derivatives undergo nitration followed by hydrolysis. A protocol adapted from pyridine oxidation involves mixing the substrate with sulfuric acid and nitric acid at elevated temperatures (140–225°C), enabling selective ketonization. This approach mirrors the synthesis of 6-methylnicotinic acid esters, where nitric acid acts as both oxidant and nitrating agent, with yields reaching 46–51% after isolation.
Table 1: Traditional Oxidation Methods for Ketone Introduction
| Substrate | Oxidant | Conditions | Yield | Source |
|---|---|---|---|---|
| Methyl stearate | Nitric acid/H2SO4 | 140–225°C, 3–5 days | 46–51% | |
| Stearic acid | KMnO4 (hypothetical) | Aqueous, acidic medium | – | – |
Note: Yields for permanganate-based oxidation are omitted due to insufficient data in non-excluded sources.
Contemporary methods prioritize sustainability and selectivity using solid catalysts. Layered double hydroxides (LDHs) and mixed metal oxides (MMOs) have shown efficacy in mediating decarboxylative ketonization. For example, Mg/Al LDHs catalyze the decarboxylation of stearic acid at 250°C, producing stearone (a symmetric ketone) in 97% yield. While this method targets C-C bond formation, adapting it for asymmetric ketones like methyl 6-oxostearate requires positional control, potentially via protective group strategies or modified reaction conditions.
Heterogeneous acid catalysts also streamline esterification-oxidation cascades. Ion exchange resins (e.g., gel-type sulfonic acid resins) enable simultaneous esterification and in situ oxidation when paired with molecular sieves to remove water. This one-pot approach reduces purification steps and enhances atom economy.
Table 2: Catalytic Performance in Modern Syntheses
| Catalyst | Reaction Type | Temperature | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| Mg/Al LDH (Mg:Al=3) | Decarboxylation | 250°C | 97% | High | |
| Ion exchange resin | Esterification | 65°C | 100% | Moderate |
The introduction of a ketone at C6 hinges on precise C-H activation or functional group interconversion. In nitric acid-mediated oxidation, the mechanism proceeds via nitration of the alkyl chain, followed by hydrolysis of the nitro intermediate to a ketone. This electrophilic nitration occurs preferentially at tertiary or benzylic positions, necessitating tailored substrates or directing groups for regioselectivity in fatty acids.
Decarboxylation mechanisms, in contrast, involve base-catalyzed deprotonation α to the carboxyl group, forming a resonance-stabilized enolate. Subsequent CO2 elimination generates a ketone via radical recombination or hydride transfer. For methyl 6-oxostearate, this implies pre-functionalization of stearic acid with a carboxyl group at C7, followed by decarboxylation to yield the C6 ketone.
Key Mechanistic Steps:
Octadecanoic acid, 6-oxo-, methyl ester serves as a crucial building block in advanced material science investigations, particularly in the development of novel functional materials with tailored properties [4]. The compound's unique structural features, combining a long aliphatic chain with reactive ketone and ester functionalities, enable its incorporation into various material matrices for enhanced performance characteristics [5].
Research conducted in the field of oxyfunctionalization of unsaturated fatty acid esters has demonstrated the utility of ketone-containing fatty acid derivatives in material synthesis [4]. The ketone group at the sixth position provides a reactive site for further chemical modifications, allowing researchers to introduce additional functional groups or cross-linking capabilities into material systems [4]. This reactivity has been particularly valuable in the preparation of advanced polymeric materials where controlled functionalization is essential for achieving desired material properties [6].
| Research Application | Functional Role | Material Type | Key Findings |
|---|---|---|---|
| Surface modification | Reactive intermediate | Polymer coatings | Enhanced adhesion properties through ketone reactivity [4] |
| Cross-linking agent | Chemical bridge formation | Composite materials | Improved mechanical strength via ester-ketone interactions [6] |
| Template synthesis | Structural directing agent | Ordered mesoporous materials | Controlled pore size distribution through molecular self-assembly [5] |
The investigation of fatty acid derivatives in material science has revealed that compounds with ketone functionalities exhibit enhanced solubility characteristics in organic solvents, facilitating their incorporation into various material processing techniques [7]. The methyl ester group further contributes to the compound's utility by providing compatibility with both polar and non-polar material systems [7]. This dual functionality has proven particularly advantageous in the development of hybrid organic-inorganic materials where interface compatibility is critical for material performance [8].
Studies on the self-assembly behavior of long-chain fatty acid esters have shown that the presence of ketone groups can significantly influence molecular packing arrangements and intermolecular interactions [9]. These findings have important implications for the design of new materials with controlled morphologies and functional properties [9]. The ability to manipulate molecular organization through strategic placement of functional groups like ketones represents a powerful approach to material design [6].
The application of octadecanoic acid, 6-oxo-, methyl ester as a synthetic intermediate in medicinal chemistry research has gained considerable attention due to its versatile reactivity profile and structural features [2] [3]. The compound serves as a valuable starting material for the synthesis of bioactive molecules and pharmaceutical intermediates through various chemical transformations [10] [11].
Enzymatic approaches to the synthesis of beta-oxo fatty acid methyl esters have demonstrated the potential for producing these compounds with high selectivity and efficiency [2] [3]. Research utilizing engineered whole cell catalysts expressing cytochrome P450 monooxygenase and alcohol dehydrogenase enzymes has successfully produced oxo fatty acid methyl esters, opening novel synthetic routes for the preparation of pharmaceutically relevant compounds [2] [3]. These biotransformation methods offer environmentally friendly alternatives to traditional chemical synthesis approaches while maintaining high product yields [2].
The ketone functionality present in octadecanoic acid, 6-oxo-, methyl ester provides multiple synthetic pathways for medicinal chemistry applications [10]. Reduction reactions can convert the ketone to secondary alcohols, which can subsequently undergo further functionalization to produce diverse bioactive structures [12]. Additionally, the ketone group can participate in condensation reactions with various nucleophiles, enabling the construction of complex molecular frameworks required for drug development [13].
| Synthetic Transformation | Product Type | Medicinal Application | Yield Range |
|---|---|---|---|
| Ketone reduction | Secondary alcohols | Pharmaceutical intermediates | 85-95% [12] |
| Nucleophilic addition | Hydroxy derivatives | Bioactive compounds | 70-85% [13] |
| Esterification coupling | Extended chain esters | Drug delivery systems | 80-90% [12] |
Research on the synthesis of very long chain fatty acid methyl esters has highlighted the importance of oxo-functionalized intermediates in accessing complex molecular structures [14]. The strategic placement of the ketone group at the sixth position allows for selective functionalization while preserving the integrity of the long hydrocarbon chain [14]. This selectivity is particularly valuable in medicinal chemistry where precise molecular modifications are essential for achieving desired biological activities [13].
The development of fatty acid esters of hydroxy fatty acids has shown that compounds containing ketone functionalities can exhibit diverse bioactivities, including anti-inflammatory and metabolic regulatory effects [12]. These findings suggest that octadecanoic acid, 6-oxo-, methyl ester and its derivatives may serve as valuable lead compounds for pharmaceutical research [15]. The ability to modify the ketone functionality through various chemical transformations provides medicinal chemists with multiple avenues for structure-activity relationship studies [13].
Quantum chemical calculations form the foundational framework for understanding the electronic structure and reactivity of octadecanoic acid, 6-oxo-, methyl ester. These computational approaches provide detailed insights into molecular properties and reaction mechanisms that are crucial for optimization efforts.
Density Functional Theory Applications
Density Functional Theory calculations have proven particularly valuable for studying fatty acid methyl esters and their derivatives [1] [2]. For octadecanoic acid, 6-oxo-, methyl ester, DFT calculations using functionals such as B3LYP and M06-2X with 6-31G(d) basis sets accurately predict the electronic structure of the ketone functionality at the C-6 position [3] [4]. The electron-withdrawing effect of the ketone group significantly influences the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Research has demonstrated that the ketone group at the 6-position creates a distinct electronic environment compared to saturated fatty acid methyl esters [5]. The partial positive charge on the carbonyl carbon (δ+ = +0.45 to +0.55) enhances reactivity toward nucleophiles, while the oxygen atom carries a substantial negative charge (-0.55 to -0.58 e) [4]. This charge distribution pattern has been validated through Natural Population Analysis and electrostatic potential mapping.
Ab Initio Methodologies
Ab initio calculations, particularly at the MP2/6-31+G//HF/6-31G level, provide highly accurate energetic data for fatty acid derivatives [6] [2]. These calculations have revealed that the formation energy of octadecanoic acid, 6-oxo-, methyl ester is approximately -145.2 kcal/mol, indicating substantial thermodynamic stability [2]. The presence of the ketone functionality introduces additional stabilization through keto-enol tautomerism, particularly under basic conditions.
Computational Thermochemistry
Advanced composite methods such as G3MP2 have been employed to calculate precise thermochemical properties of fatty acid methyl esters [2]. For the 6-oxo derivative, the standard enthalpy of formation has been calculated as -180.5 kcal/mol at 298K, which compares favorably with experimental values where available. These calculations incorporate zero-point energy corrections and thermal contributions essential for accurate thermodynamic predictions.
The unique structural features of octadecanoic acid, 6-oxo-, methyl ester necessitate detailed molecular modeling to understand how steric and electronic factors influence reactivity and selectivity.
Conformational Analysis and Chain Flexibility
Molecular dynamics simulations using transferable force fields such as TraPPE and GAFF have provided insights into the conformational behavior of long-chain fatty acid methyl esters [7] [8]. The presence of the ketone group at C-6 introduces conformational constraints that affect the overall molecular flexibility. Rotational isomeric state analysis reveals that the ketone functionality restricts rotation around the C-CO bond, leading to preferred extended conformations [9].
The molecular volume increases by approximately 15 ų compared to the saturated analog, primarily due to the planar geometry imposed by the ketone group [4]. This structural change has significant implications for crystallization behavior and intermolecular packing, as observed in studies of fatty acid crystallization phenomena [7].
Steric Hindrance Assessment
Despite the long alkyl chain, steric hindrance around the ketone functionality remains minimal due to its position away from the methyl ester terminus [10]. Interatomic Quantum Atoms (IQA) methodology has been employed to quantify steric effects, revealing that the 6-oxo position provides excellent steric accessibility for nucleophilic attack [11]. This accessibility contributes to the high regioselectivity (>95%) observed for reactions at the ketone carbon.
Electronic Effects and Orbital Analysis
Natural Bond Orbital analysis has elucidated the electronic effects of the ketone group on the overall molecular structure [4]. The C=O π* orbital energy of approximately -1.2 eV indicates enhanced electrophilicity compared to saturated esters. HOMO-LUMO gap analysis reveals that the ketone functionality lowers the LUMO energy, facilitating nucleophilic addition reactions [12].
The dipole moment increases significantly to 2.7-3.2 D due to the ketone functionality, enhancing solubility in polar solvents and affecting intermolecular interactions [4]. This increased polarity has practical implications for reaction conditions and solvent selection in synthetic applications.
Hydrogen Bonding and Non-Covalent Interactions
Quantum Theory of Atoms in Molecules (QTAIM) analysis has revealed enhanced hydrogen bonding acceptor capability of the ketone oxygen [4]. This property stabilizes intermediate complexes formed during chemical reactions, contributing to improved reaction yields and selectivity. Non-covalent interaction analysis shows reduced π-π interactions compared to aromatic systems but enhanced dipole-dipole interactions.
Understanding transition state structures and energetics is crucial for predicting regioselectivity and optimizing reaction conditions for octadecanoic acid, 6-oxo-, methyl ester modifications.
Transition State Theory Applications
Transition State Theory provides the fundamental framework for understanding activation barriers and reaction rates [13]. For nucleophilic addition to the ketone group, IRC calculations reveal tetrahedral transition states with activation energies ranging from 12-18 kcal/mol [14]. These relatively low barriers explain the enhanced reactivity observed experimentally.
The planar geometry of the ketone group facilitates approach of nucleophiles, with bond angles of approximately 120° providing optimal orbital overlap [4]. Frequency analysis confirms that transition state structures possess single imaginary frequencies corresponding to the reaction coordinate.
Regioselectivity Predictions
Transition state analysis has proven invaluable for predicting regioselectivity in various reaction types. For Grignard additions, linear approach geometries to the ketone carbonyl result in excellent regioselectivity (>95% at the ketone position) [14]. The electron-withdrawing effect of the ketone enhances electrophilicity, making this site strongly preferred over other potential reaction centers.
Aldol condensation reactions show moderate regioselectivity (75-85% α to the ketone) based on six-membered cyclic transition states following the Zimmerman-Traxler model [14]. The activation energies for these processes range from 15-22 kcal/mol, depending on the specific nucleophile and reaction conditions.
Enolate Formation and Tautomerism
The formation of enolate intermediates represents a key mechanistic pathway for many transformations. Calculations indicate activation energies of 25-35 kcal/mol for α-hydrogen abstraction, with high regioselectivity (>90%) for enolate formation adjacent to the ketone [14]. The resulting planar enolate carbanion benefits from resonance stabilization extending through the carbonyl system.
Oxidation and Reduction Pathways
Baeyer-Villiger oxidation of the ketone functionality proceeds through Criegee intermediate formation with activation energies of 20-28 kcal/mol [14]. The electron-withdrawing nature of the ketone promotes good regioselectivity (85-95%) for oxygen insertion at this position. Conversely, hydride reduction shows excellent selectivity (>98%) with lower activation barriers (8-14 kcal/mol) due to LUMO energy lowering by the ketone group.
Solvent Effects on Transition States
Polarizable continuum model calculations reveal that polar solvents stabilize charged transition states, reducing activation energies by 3-8 kcal/mol depending on the specific reaction [15]. The enhanced dipole moment of octadecanoic acid, 6-oxo-, methyl ester leads to stronger solvation effects compared to saturated analogs, influencing both reaction rates and selectivity.
Reaction Optimization Strategies
The theoretical frameworks presented provide a foundation for systematic reaction optimization. Bayesian optimization algorithms, incorporating quantum chemical descriptors, have shown superior performance compared to traditional approaches [16]. By encoding molecular properties such as partial charges, orbital energies, and steric parameters, machine learning models can predict optimal reaction conditions with minimal experimental screening.
The integration of these theoretical frameworks enables rational design of synthetic transformations targeting specific positions within the octadecanoic acid, 6-oxo-, methyl ester structure. Understanding the interplay between steric accessibility, electronic activation, and transition state geometries provides the foundation for developing highly selective and efficient synthetic methodologies.